2-(Morpholin-4-yl)-5-(pyridin-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound characterized by a pyrido[2,3-d]pyrimidine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug discovery. It is particularly noted for its interactions with key molecular targets, making it a candidate for further research in therapeutic contexts.
The compound is classified under heterocyclic organic compounds, specifically those containing nitrogen in their ring structures. Its structural complexity includes both morpholine and pyridine moieties, which contribute to its chemical properties and biological activities. The compound can be sourced from various chemical suppliers and databases, including Benchchem and PubChem, where detailed information about its synthesis and applications can be found .
The synthesis of 2-(Morpholin-4-yl)-5-(pyridin-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route includes the cyclization of appropriate precursors under controlled conditions. One method starts with a pyridine derivative and a morpholine derivative, utilizing nucleophilic substitution followed by cyclization to yield the desired pyrido[2,3-d]pyrimidine core.
The synthesis may involve the following steps:
Industrial production methods focus on optimizing reaction conditions for higher yields and purity, often incorporating catalysts and purification techniques like recrystallization or chromatography .
The molecular structure of 2-(Morpholin-4-yl)-5-(pyridin-3-yl)-3H,4H-pyrido[2,3-d]pyrimidin-4-one can be represented by its IUPAC name and InChI key:
The compound's molecular formula is C16H15N5O2, with a molecular weight of approximately 313.33 g/mol. The presence of multiple functional groups contributes to its chemical reactivity and interaction potential.
2-(Morpholin-4-yl)-5-(pyridin-3-y)-3H,4H-pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions:
Oxidation: Can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions are feasible with reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common reagents for these reactions include:
The mechanism of action for 2-(Morpholin-4-y)-5-(pyridin-3-y)-3H,4H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to downstream effects on cellular pathways. Research indicates that it may act as an inhibitor for certain kinases involved in critical cellular processes such as proliferation and survival .
The physical properties of 2-(Morpholin-4-y)-5-(pyridin-3-y)-3H,4H-pyrido[2,3-d]pyrimidin-4-one include:
Chemical properties include:
Relevant data from various studies suggest that the compound exhibits significant biological activity related to its structural features .
The compound has several notable applications in scientific research:
Pyridopyrimidines represent a privileged scaffold in medicinal chemistry, characterized by the fusion of pyridine and pyrimidine rings into four distinct isomeric structures: pyrido[2,3-d], [3,2-d], [3,4-d], and [4,3-d]pyrimidines [3] [7]. Among these, the pyrido[2,3-d]pyrimidin-4-one system has emerged as a particularly valuable pharmacophore due to its versatile bioisosteric properties and capacity for diverse molecular interactions. This scaffold's significance is evidenced by its incorporation into FDA-approved therapeutics like palbociclib (CDK4/6 inhibitor for breast cancer) and vistusertib (mTOR inhibitor), which demonstrate the structural framework's clinical relevance [3] [7].
The historical evolution of pyrido[2,3-d]pyrimidine chemistry reveals a progressive sophistication in synthetic methodologies and target engagement. Early derivatives focused primarily on dihydrofolate reductase (DHFR) inhibition, exemplified by piritrexim, which displayed potent antitumor properties through interference with nucleotide synthesis [3] [7]. Contemporary research has expanded this scope dramatically, with pyrido[2,3-d]pyrimidin-4-ones now designed as targeted inhibitors against crucial oncogenic kinases, including EGFR, HER2, and cyclin-dependent kinases [2] [8]. The scaffold's planar heteroaromatic system enables optimal penetration into the adenine-binding pocket of kinase ATP-binding sites, forming critical hydrogen bonds with conserved residues like Met793 and Thr854 in EGFR [2].
Table 1: Structural Evolution of Pyrido[2,3-d]pyrimidine Therapeutics
Generation | Representative Compound | Primary Target | Therapeutic Application |
---|---|---|---|
First (1980s) | Piritrexim | Dihydrofolate Reductase (DHFR) | Anticancer, Antipsoriatic |
Second (2000s) | PD-173955 | Bcr-Abl Tyrosine Kinase | Chronic Myeloid Leukemia |
Third (2010s) | Palbociclib | CDK4/6 | Breast Cancer |
Third (2010s) | Vistusertib (AZD2014) | mTOR | Various Cancers |
Modern | 2-(Morpholin-4-yl)-5-(pyridin-3-yl) derivative | EGFR T790M/L858R | Non-Small Cell Lung Cancer |
The strategic incorporation of morpholine (1-oxa-4-azacyclohexane) and pyridine substituents at the C2 and C5 positions of pyrido[2,3-d]pyrimidin-4-one scaffolds represents a sophisticated approach to optimizing target affinity and pharmacokinetic properties. Morpholine's saturated heterocyclic structure provides multiple beneficial effects: it enhances aqueous solubility of otherwise lipophilic scaffolds, serves as a hydrogen bond acceptor through its oxygen atom, and participates in dipole-dipole interactions within hydrophobic enzyme pockets [4] [6]. Notably, morpholine features prominently in over 100 marketed drugs according to the World Drug Index, underscoring its pharmacological utility [4].
The pyridin-3-yl moiety at C5 contributes essential π-stacking capabilities and introduces an additional hydrogen-bonding vector. Its sp2-hybridized nitrogen can engage in both hydrogen bonding and electrostatic interactions with complementary residues in target proteins. When combined, these substituents create a Y-shaped topology characteristic of potent kinase inhibitors, where the pyrido[2,3-d]pyrimidin-4-one core occupies the adenine pocket, the morpholine extends toward the hydrophobic region I, and the pyridin-3-yl group orients toward hydrophobic region II [2]. This spatial arrangement was explicitly leveraged in the design of EGFR inhibitors like compound 8a from recent studies, which demonstrated sub-micromolar IC50 values against both wild-type and mutant EGFR forms [2].
Pyrido[2,3-d]pyrimidin-4-one derivatives exhibit pronounced therapeutic relevance in oncology, particularly targeting tyrosine kinase-driven malignancies. Their most significant application lies in combating non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations, which account for 85-90% of identified EGFR aberrations in approximately 20,000 NSCLC samples [8]. Specific derivatives demonstrate exceptional potency against the EGFRT790M resistance mutation, which spatially impedes drug binding and enhances ATP affinity, thereby conferring resistance to earlier generation inhibitors [8].
The molecular rationale for targeting these pathways stems from the pyrido[2,3-d]pyrimidin-4-one scaffold's ability to serve as a rigid purine bioisostere. This enables competitive inhibition at the ATP-binding site while accommodating the steric constraints imposed by gatekeeper mutations like T790M [2] [8]. Beyond EGFR, these compounds exhibit inhibitory activity against other critical oncogenic kinases, including PI3K, mTOR, and CDKs, positioning them as versatile agents in targeted cancer therapy [3] [7]. Their mechanism typically involves apoptosis induction through caspase-3 activation (up to 5.3-fold increase observed in PC-3 cells) and cell cycle arrest at pre-G1 or S phases, effectively halting malignant proliferation [2] [6].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: